4-[4-(Aminomethyl)phenyl]morpholin-3-one
Description
Contextual Significance of Morpholin-3-one (B89469) Core Structures in Synthetic Chemistry
The morpholine (B109124) ring is a heterocyclic motif frequently used in medicinal chemistry, often considered a "privileged" structure. nih.govnih.gov This is due to its ability to improve the pharmacokinetic profile of drug candidates and contribute to a wide range of biological activities. nih.govnih.gov The morpholin-3-one structure, a derivative of morpholine featuring a ketone group at the 3-position, serves as an important building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai
Morpholin-3-one and its derivatives have been investigated for a variety of potential therapeutic applications. Research has shown that certain derivatives exhibit antimicrobial and anti-inflammatory properties. ontosight.ai The core structure is also found in molecules designed as inhibitors for specific enzymes involved in disease pathways, such as EGFR tyrosine kinase inhibitors for anti-cancer applications. ontosight.ainih.gov The synthesis of the morpholin-3-one ring itself can be achieved through several methods, including the cyclization of α-(2-chloroethoxy)-amides or the reaction of amino alcohols with reagents like chloroacetyl chloride. ontosight.aichemicalbook.comresearchgate.net The versatility and established biological relevance of the morpholin-3-one core make it a valuable scaffold for the development of novel chemical entities.
Structural Framework and Research Importance of Phenyl-Substituted Morpholin-3-one Derivatives
Attaching a phenyl group to the nitrogen atom of the morpholin-3-one ring creates a class of compounds with distinct chemical properties and biological potential. 4-Phenylmorpholin-3-one (B154935), for example, is a known chemical intermediate. chemicalbook.com The synthesis of this compound can be accomplished by reacting N-phenylethanolamine with chloroacetyl chloride. chemicalbook.com
The phenyl ring in these derivatives can be further modified to tune the molecule's activity, a common strategy in drug design. For instance, nitration of 4-phenylmorpholin-3-one yields 4-(4-nitrophenyl)morpholin-3-one (B139987), which is a precursor to 4-(4-aminophenyl)morpholin-3-one (B139978), a critical intermediate for Rivaroxaban. google.comgoogle.com The structure-activity relationship (SAR) studies of various morpholine-containing compounds suggest that substitution on a C-4 attached phenyl ring can be favorable for biological activity. e3s-conferences.org Phenyl-substituted morpholine analogues (though not exclusively morpholin-3-ones) have also been investigated as potential aids for smoking cessation by acting as inhibitors of dopamine (B1211576) and norepinephrine (B1679862) uptake. nih.gov
Below is a data table of representative phenyl-substituted morpholin-3-one compounds and their precursors, highlighting their basic properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role/Use |
| 4-Phenylmorpholin-3-one | C₁₀H₁₁NO₂ | 177.20 | 29518-11-4 | Synthetic Intermediate chemicalbook.com |
| 4-(4-Nitrophenyl)morpholin-3-one | C₁₀H₁₀N₂O₄ | 222.19 | 438056-66-7 | Intermediate for 4-(4-aminophenyl)morpholin-3-one google.comresearchgate.net |
| 4-(4-Aminophenyl)morpholin-3-one | C₁₀H₁₂N₂O₂ | 192.21 | 438056-69-0 | Key intermediate for Rivaroxaban google.comguidechem.com |
| 4-(3-Aminophenyl)morpholin-3-one | C₁₀H₁₂N₂O₂ | 192.21 | 1082495-22-4 | Chemical Intermediate nih.gov |
Overview of Academic Research Trajectories for Related Chemical Scaffolds
The research landscape for heterocyclic compounds related to 4-[4-(Aminomethyl)phenyl]morpholin-3-one is dynamic and focused on the discovery of novel therapeutic agents. The morpholine scaffold is central to many of these efforts, with ongoing work to develop new synthetic strategies that provide access to diverse libraries of bioactive molecules. nih.govijcce.ac.ir
A significant trend in medicinal chemistry is the exploration of sp3-rich, three-dimensional molecular structures to access new areas of chemical space and improve drug-like properties. frontiersin.org Morpholine and morpholinone scaffolds are well-suited for this, and synthetic methods are being developed to create complex, stereochemically rich derivatives. researchgate.netfrontiersin.org
Furthermore, research involves incorporating the morpholine moiety into larger, more complex systems to target specific biological pathways. Examples include:
Fused Heterocycles: A series of novel morpholin-3-one-fused quinazoline (B50416) derivatives were synthesized and evaluated as EGFR tyrosine kinase inhibitors for potential anti-cancer applications. nih.gov
Hybrid Molecules: Novel derivatives connecting morpholine to pyrazoline moieties have been synthesized and assessed for cytotoxicity against various cancer cell lines. e3s-conferences.org
Targeted Substitutions: Morpholine-bearing quinoline (B57606) derivatives have been investigated as potential cholinesterase inhibitors for diseases like Alzheimer's, with research focusing on how different linkers and substituents affect inhibitory potency. nih.gov
These research trajectories highlight a consistent academic and industrial interest in leveraging the structural and physicochemical properties of the morpholine and morpholin-3-one scaffolds to develop new and effective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(aminomethyl)phenyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-7-9-1-3-10(4-2-9)13-5-6-15-8-11(13)14/h1-4H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLRVVXHGMMNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 4 4 Aminomethyl Phenyl Morpholin 3 One and Precursors
Strategic Approaches to the Morpholin-3-one (B89469) Ring System Construction
The formation of the morpholin-3-one scaffold is a critical step, with various cyclization strategies being employed to create this heterocyclic core.
Intramolecular cyclization is a common and effective method for forming the morpholin-3-one ring. One prevalent strategy involves the reaction of an N-substituted ethanolamine (B43304) derivative with a two-carbon electrophile, leading to ring closure.
A key example is the reaction of an aniline (B41778) precursor, such as N-(2-Hydroxyethyl)aniline, with chloroacetyl chloride. google.com This reaction forms an intermediate N-(2-hydroxyethyl)-2-chloroacetamide, which then undergoes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom under basic conditions to yield the morpholin-3-one ring.
Another well-established route involves the reaction of 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride. google.com The initial acylation of the aniline nitrogen is followed by a base-mediated cyclization, where the amide nitrogen attacks the terminal carbon of the chloroethoxy group, displacing the chloride and forming the heterocyclic ring. google.commasterorganicchemistry.com This method directly installs the 4-nitrophenyl group onto the morpholin-3-one scaffold.
| Starting Materials | Reagents | Product | Key Transformation |
| N-(2-Hydroxyethyl)aniline | 1. Chloroacetyl Chloride2. Base | 4-Phenylmorpholin-3-one (B154935) | Intramolecular Williamson Ether Synthesis |
| 4-Nitroaniline | 1. 2-(2-Chloroethoxy)acetyl chloride2. Potassium Carbonate | 4-(4-Nitrophenyl)morpholin-3-one (B139987) | Intramolecular N-alkylation |
| 2-(2-chloroethoxy)acetic acid | 4-Nitroaniline, Phenylboronic acid catalyst | 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide | Amide formation followed by one-pot cyclization |
This table summarizes key cyclization strategies for forming the morpholin-3-one scaffold.
Often, the synthesis begins with the construction of a simpler 4-phenylmorpholin-3-one precursor, which is then functionalized. A direct approach to this precursor involves reacting N-(2-Hydroxyethyl)aniline with chloroacetyl chloride, yielding 4-phenylmorpholin-3-one. google.com This intermediate is pivotal as it can be further modified, for instance, through nitration. google.comlibretexts.org
The nitration of 4-phenylmorpholin-3-one is a crucial step for introducing a functional handle onto the phenyl ring. libretexts.org This electrophilic aromatic substitution reaction, typically carried out with nitric acid and sulfuric acid, selectively installs a nitro group at the para position due to the directing effects of the morpholinone substituent. The resulting 4-(4-nitrophenyl)morpholin-3-one is a key intermediate for subsequent reduction to the corresponding amine. google.comlibretexts.org
| Precursor | Reagents | Product | Purpose of Transformation |
| 4-Phenylmorpholin-3-one | HNO₃, H₂SO₄ | 4-(4-Nitrophenyl)morpholin-3-one | Introduction of a nitro group for further functionalization |
| Morpholin-3-one | Bromobenzene, CuI, K₂CO₃, 1,2-diaminocyclohexane | 4-Phenylmorpholin-3-one | Direct C-N bond formation to attach the phenyl ring |
This table outlines precursor-based routes to key 4-phenylmorpholin-3-one derivatives.
Introduction and Functionalization of the 4-(Aminomethyl)phenyl Moiety
With the core heterocyclic structure in place, attention turns to the synthesis of the specific side chain. This involves attaching the phenyl ring to the morpholinone nitrogen if not already present, followed by the elaboration of the aminomethyl group.
For syntheses that begin with an unsubstituted morpholin-3-one, a C-N cross-coupling reaction is required to attach the phenyl ring. A copper-catalyzed Ullmann-type reaction can be employed, reacting morpholin-3-one with an aryl halide like bromobenzene. google.com This method provides a direct route to 4-phenylmorpholin-3-one, which can then undergo further transformations such as nitration. libretexts.orggoogle.com The reaction typically requires a copper(I) catalyst, a base such as potassium carbonate, and a ligand like 1,2-diaminocyclohexane to facilitate the coupling. google.com This approach is a powerful way to form the crucial nitrogen-aryl bond.
The conversion of the 4-(4-nitrophenyl)morpholin-3-one intermediate to 4-(4-aminophenyl)morpholin-3-one (B139978) is a critical step. The primary challenge is the chemoselective reduction of the nitro group without affecting the lactam (amide) functionality within the morpholinone ring.
Catalytic hydrogenation is the most widely reported and industrially viable method. google.comgoogle.comgoogle.com This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. libretexts.org
Commonly Used Catalytic Systems for Nitro Group Reduction:
Palladium on Carbon (Pd/C): This is a highly effective and common catalyst. The reaction can be run in various solvents, including aliphatic alcohols like ethanol, or other solvents such as tetrahydrofuran (B95107) (THF) and aqueous acetic acid. google.comchemicalbook.com Reaction conditions, such as temperature and hydrogen pressure, can be optimized to ensure complete conversion. google.com
Other Metal Catalysts: While Pd/C is prevalent, other systems can be used. The use of tin(II) chloride has been reported, although it generates stoichiometric amounts of tin waste, making it less environmentally favorable than catalytic hydrogenation. google.com
The choice of solvent can influence the reaction's efficiency and workup procedure. For instance, conducting the hydrogenation in an aliphatic alcohol can yield good results and straightforward product isolation. libretexts.orggoogle.com
| Nitro Precursor | Catalyst | Reducing Agent | Solvent | Product |
| 4-(4-Nitrophenyl)morpholin-3-one | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol | 4-(4-Aminophenyl)morpholin-3-one |
| 4-(4-Nitrophenyl)morpholin-3-one | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Tetrahydrofuran (THF) | 4-(4-Aminophenyl)morpholin-3-one |
| 4-(4-Nitrophenyl)morpholin-3-one | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Aqueous Acetic Acid | 4-(4-Aminophenyl)morpholin-3-one |
| 4-(4-Nitrophenyl)morpholin-3-one | Tin(II) Chloride (SnCl₂) | - | Not specified | 4-(4-Aminophenyl)morpholin-3-one |
This interactive table details various chemoselective reduction strategies.
The final stage of the synthesis involves converting a functional group on the phenyl ring into the target aminomethyl moiety (-CH₂NH₂). This transformation is rarely direct and typically proceeds through a key intermediate, often requiring the use of protecting groups to ensure selectivity. The synthesis of 4-[4-(aminomethyl)phenyl]morpholin-3-one can be achieved from several strategic precursors.
One robust pathway begins with a 4-[4-(bromomethyl)phenyl]morpholin-3-one intermediate. This benzylic halide is an excellent electrophile for introducing the aminomethyl group.
Gabriel Synthesis: This classic method involves reacting the bromomethyl intermediate with potassium phthalimide (B116566). libretexts.orgwikipedia.org The phthalimide acts as a protected source of ammonia (B1221849), preventing over-alkylation. The resulting N-benzylphthalimide intermediate is then cleaved, typically using hydrazine (B178648) (the Ing-Manske procedure) or acid hydrolysis, to release the free primary amine. masterorganicchemistry.com
Azide (B81097) Route: An alternative is the reaction with sodium azide to form a benzylic azide. This azido (B1232118) intermediate is then reduced to the primary amine using methods like catalytic hydrogenation (H₂/Pd), reduction with LiAlH₄, or the Staudinger reaction (using PPh₃ followed by hydrolysis). The azide group serves as an effective and stable amine precursor.
Another important strategy is reductive amination , starting from a 4-(4-formylphenyl)morpholin-3-one precursor.
This aldehyde can be condensed with an amine source, such as ammonia or a protected equivalent, to form an imine in situ. This imine is then reduced to the amine using a selective reducing agent. masterorganicchemistry.com Common reagents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde but will readily reduce the protonated imine intermediate. organic-chemistry.orgresearchgate.net
A third pathway involves the reduction of a nitrile, starting from 4-[4-(cyanophenyl)]morpholin-3-one .
The cyano group can be reduced to a primary aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more forcing conditions than those used for nitro group reduction.
In all these routes, the use of protected intermediates (phthalimide, azide, or imine) is crucial for achieving a clean conversion to the desired primary aminomethyl functionality.
Process Optimization and Scale-Up Considerations in this compound Synthesis
The industrial-scale production of this compound, a pivotal intermediate in the synthesis of the anticoagulant Rivaroxaban, necessitates the development of synthetic routes that are not only efficient and high-yielding but also economically viable and safe. google.compatsnap.com Process optimization focuses on maximizing product output, ensuring high purity, and simplifying operational procedures to facilitate seamless scale-up from laboratory to production scale. google.com
Another economically efficient process begins with the condensation of 4-chloro nitrobenzene (B124822) and morpholine (B109124) to yield 4-(4-nitrophenyl)morpholine. acs.org This intermediate is then oxidized using sodium chlorite (B76162) to give 4-(4-nitrophenyl)morpholin-3-one in good yield. The final step is a reduction of the nitro group using an iron(III)-catalyzed reaction with aqueous hydrazine. acs.org This pathway is noted for its use of inexpensive materials and avoidance of column chromatography. acs.org
The reduction of the 4-(4-nitrophenyl)morpholin-3-one intermediate is a critical step that has been extensively optimized. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed method. google.comgoogle.com By using ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of a Pd/C catalyst, the final product can be obtained in yields of 85-95% with purities exceeding 99%. google.com Alternative conditions, such as using hydrogen gas at 5 bar pressure and 80°C in ethanol, have also proven effective, yielding the desired amine in 93% yield. google.com
The table below summarizes various high-yield synthetic approaches and key reaction steps.
| Starting Material | Key Intermediate | Key Reagents/Catalysts | Reaction Step | Reported Yield | Reference |
|---|---|---|---|---|---|
| 4-Nitroaniline | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | 2-(2-chloroethoxy)acetic acid, Phenylboronic acid | Amide Formation | - | google.com |
| 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | 4-(4-Nitrophenyl)morpholin-3-one | Potassium carbonate | Cyclization | 92% | google.com |
| 4-chloro nitrobenzene | 4-(4-nitrophenyl)morpholine | Morpholine | Condensation | Excellent | acs.org |
| 4-(4-nitrophenyl)morpholine | 4-(4-Nitrophenyl)morpholin-3-one | Sodium chlorite | Oxidation | Good | acs.org |
| 4-(4-Nitrophenyl)morpholin-3-one | This compound | Pd/C, H₂ (5 bar) | Nitro Reduction | 93% | google.com |
| 4-(4-Nitrophenyl)morpholin-3-one | This compound | Pd/C, Ammonium formate | Nitro Reduction | 95.2% | google.com |
| 4-(4-Nitrophenyl)morpholin-3-one | This compound | Iron(III), Hydrazine | Nitro Reduction | - | acs.org |
Maintaining stringent purity control throughout the synthesis is crucial for the quality of the final active pharmaceutical ingredient. google.com The isolation and purification of key intermediates, such as 4-(4-nitrophenyl)morpholin-3-one and this compound itself, are critical steps where impurities must be effectively removed. google.comgoogle.com
Crystallization is a primary technique for purifying these intermediates on an industrial scale. google.comgoogle.com For instance, after the hydrogenation of 4-(4-nitrophenyl)morpholin-3-one, the solvent can be changed to 2-propanol, from which the final product, this compound, crystallizes. google.com In another process, the intermediate 4-(4-nitrophenyl)-3-morpholinone is isolated by crystallization from an acetone (B3395972)/water mixture following an extraction workup. google.comquickcompany.in This method is effective in removing process-related impurities.
Simple filtration and washing are also employed. For example, in a synthesis starting from p-nitroaniline and dichloroethyl ether, the resulting solid intermediate, 4-(4-nitrophenyl)-morpholine, is purified simply by washing with acetone and drying, achieving a yield of 82%. patsnap.com The subsequent intermediate, 4-(4-nitrophenyl)-morpholinone, is isolated after column chromatography with a yield of 83%. patsnap.com
Liquid-liquid extraction is another common purification method. Following the reduction of the nitro-intermediate, the reaction mixture can be worked up using an extraction between dichloromethane (B109758) and saturated brine to isolate the product before further purification or use. google.com Purity is typically monitored at each stage using High-Performance Liquid Chromatography (HPLC), which can confirm purities of over 99%. google.com The formation of intermediate salts, such as the perchlorate (B79767) salt of a downstream intermediate, can also be used as an effective method for purification via crystallization, yielding highly pure crystalline material. googleapis.com
The following table details various purification techniques applied to synthetic intermediates.
| Intermediate Compound | Purification Technique | Solvents/Conditions | Resulting Purity/Yield | Reference |
|---|---|---|---|---|
| 4-(4-Nitrophenyl)morpholin-3-one | Crystallization | Acetone/Water | - | google.comquickcompany.in |
| This compound | Crystallization | 2-Propanol | - | google.com |
| 4-(4-nitrophenyl)-morpholine | Washing | Acetone | 82% Yield | patsnap.com |
| 4-(4-nitrophenyl)-morpholinone | Column Chromatography | - | 83% Yield | patsnap.com |
| This compound | Extraction | Dichloromethane/Saturated Brine | 95.2% Yield, 95.0% HPLC Purity | google.com |
| This compound | Catalyst Filtration & Concentration | Ethanol/Water | 93% Yield | epo.org |
Iii. Chemical Transformations and Derivatization of 4 4 Aminomethyl Phenyl Morpholin 3 One
Reactivity Profile of the Aminomethyl Group
The aminomethyl group (-CH₂NH₂) is a primary amine, which is not directly conjugated with the aromatic ring. This structural feature makes it behave more like a typical alkylamine or benzylamine (B48309) rather than an aniline (B41778). Its lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack, making this group the principal site for many derivatization reactions.
The primary amine of 4-[4-(aminomethyl)phenyl]morpholin-3-one readily undergoes acylation reactions with various carboxylic acid derivatives to form stable amide bonds. This is one of the most common derivatizations for primary amines. The reaction can be performed with acyl chlorides, anhydrides, or directly with carboxylic acids using coupling agents. These reactions are fundamental in medicinal chemistry for linking different molecular fragments. researchgate.netmdpi.com For instance, direct amidation with carboxylic acids can be achieved using catalysts that facilitate the removal of water. rsc.org The oxidative amidation of benzylamines is another route to synthesize benzamides. researchgate.netacs.org
Table 1: Examples of Amidation Reactions
| Acylating Agent | Reagent Class | Expected Product |
| Acetyl Chloride | Acyl Halide | N-{[4-(3-oxomorpholin-4-yl)phenyl]methyl}acetamide |
| Benzoic Anhydride | Acid Anhydride | N-{[4-(3-oxomorpholin-4-yl)phenyl]methyl}benzamide |
| 3-Phenylpropionic Acid | Carboxylic Acid | N-{[4-(3-oxomorpholin-4-yl)phenyl]methyl}-3-phenylpropanamide |
| 5-Chlorothiophene-2-carbonyl chloride | Acyl Halide | 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (Rivaroxaban) |
The aminomethyl group can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.org This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. nih.gov The formation of Schiff bases is typically reversible and catalyzed by acid or base. These imine derivatives can be further reduced, for example with sodium borohydride, to yield stable secondary amines. researchgate.net This two-step process is known as reductive amination.
Table 2: Schiff Base Formation and Subsequent Reduction
| Carbonyl Compound | Reaction Type | Intermediate Product (Schiff Base) | Final Product (after reduction) |
| Benzaldehyde | Condensation | 4-{4-[(benzylideneamino)methyl]phenyl}morpholin-3-one | 4-{4-[(benzylamino)methyl]phenyl}morpholin-3-one |
| Acetone (B3395972) | Condensation | 4-{4-[(propan-2-ylideneamino)methyl]phenyl}morpholin-3-one | 4-{4-[(isopropylamino)methyl]phenyl}morpholin-3-one |
| p-Anisaldehyde | Condensation | 4-(4-{[(4-methoxybenzylidene)amino]methyl}phenyl)morpholin-3-one | 4-(4-{[(4-methoxybenzyl)amino]methyl}phenyl)morpholin-3-one |
As a potent nucleophile, the aminomethyl group reacts with a variety of electrophiles. A primary example is N-alkylation, where the amine reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to form secondary and tertiary amines. researchgate.net Over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts can be a competing side reaction, but the degree of alkylation can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. acs.org The amine can also participate in Friedel-Crafts-type reactions under specific conditions, although the Lewis acid catalyst can complex with the amine, deactivating it. libretexts.orgchemguide.co.uk
Table 3: Reactions with Various Electrophiles
| Electrophile | Reagent Class | Expected Product (Major) |
| Methyl Iodide | Alkyl Halide | 4-{4-[(methylamino)methyl]phenyl}morpholin-3-one |
| Benzyl Bromide | Alkyl Halide | 4-{4-[(benzylamino)methyl]phenyl}morpholin-3-one |
| Epichlorohydrin | Epoxide | 1-chloro-3-({[4-(3-oxomorpholin-4-yl)phenyl]methyl}amino)propan-2-ol |
Reactions at the Morpholin-3-one (B89469) Ring System
The morpholin-3-one ring contains a lactam, which is a cyclic amide. The chemistry of this ring is dominated by the properties of the amide functional group. The amide nitrogen's lone pair is delocalized into the carbonyl group, which renders the nitrogen non-nucleophilic and the carbonyl carbon less electrophilic than that of a ketone.
The morpholin-3-one ring itself is generally resistant to nucleophilic attack due to the stability of the amide bond. However, the protons on the carbon atom alpha to the carbonyl group (C-2 position) possess some acidity and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in condensation reactions, such as the Aldol or Claisen-type condensations, reacting with aldehydes or esters to form new carbon-carbon bonds at the C-2 position. labxchange.org Such reactions allow for the functionalization of the lactam ring itself. nih.govresearchgate.net Condensation reactions are fundamental processes where two molecules combine, often with the elimination of a small molecule like water. libretexts.org
The carbonyl group of the lactam is the primary site for functionalization within the morpholin-3-one ring. While less reactive than a ketone, it can undergo specific transformations.
Reduction: The lactam carbonyl can be reduced using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the amide functionality into an amine, opening the door to a different class of compounds. The reduction of the lactam in this compound would yield 4-[4-(aminomethyl)phenyl]morpholine.
Hydrolysis: The amide bond is stable under neutral conditions but can be hydrolyzed to the corresponding amino acid upon heating under strong acidic or basic conditions. pearson.com For the title compound, hydrolysis would cleave the morpholin-3-one ring to yield 2-{[2-({4-[(amino)methyl]phenyl}amino)ethyl]oxy}acetic acid.
Reaction with Organometallics: While challenging, reactions with potent organometallic reagents like Grignard or organolithium compounds can lead to the addition to the carbonyl group, ultimately resulting in ring-opening or the formation of hemiaminals.
Conversion to Thiolactam: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent, yielding the corresponding 4-[4-(aminomethyl)phenyl]morpholin-3-thione. This transformation alters the electronic properties and reactivity of the ring system.
Iv. Strategic Utility of 4 4 Aminomethyl Phenyl Morpholin 3 One in Chemical Synthesis
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
Various patented synthetic routes highlight its importance. A common pathway involves the preparation of 4-(4-nitrophenyl)morpholin-3-one (B139987), which is subsequently reduced to 4-(4-aminophenyl)morpholin-3-one (B139978). google.com For instance, one process involves reacting 4-(4-nitrophenyl)-3-morpholinone with hydrogen in the presence of a hydrogenation catalyst, such as palladium on carbon, within an aliphatic alcohol like ethanol. google.com This transformation is a critical step that installs the reactive amine functionality, which is essential for subsequent coupling reactions to build the final complex molecular architecture of drugs like Rivaroxaban. google.com The compound is integral to forming the (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one structure, which is a direct precursor and a known impurity in the synthesis of Rivaroxaban. pharmaffiliates.com
Building Block for Scaffold Development in Medicinal Chemistry Research
In medicinal chemistry, a scaffold is a core chemical structure that provides a framework for derivatization to create new drug candidates. The morpholine (B109124) ring is a well-established and valuable scaffold in drug discovery, present in numerous commercially available drugs. chemimpex.com 4-[4-(Aminomethyl)phenyl]morpholin-3-one functions as a sophisticated building block that incorporates this privileged morpholine scaffold, pre-functionalized for further elaboration.
Its application is exemplified by its role in constructing the oxazolidinone-based anticoagulant Rivaroxaban. google.com Here, the 4-(4-aminophenyl)morpholin-3-one unit does not just act as a simple linker but forms a substantial part of the final drug's core scaffold. google.com Researchers in medicinal chemistry utilize such building blocks to systematically explore the structure-activity relationship (SAR) of a lead compound. By using this compound, chemists can readily introduce the aminophenyl-morpholinone moiety into new molecular designs, exploring how this specific combination of structural features influences biological activity. connectjournals.com This approach is fundamental to scaffold-based drug design, where pre-fabricated, high-value building blocks accelerate the discovery of new therapeutic agents.
Contributions to Molecular Hybridization and Chemical Library Synthesis
Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units with biological activity) into a single hybrid molecule. This approach aims to create compounds with improved affinity, selectivity, or a multi-target profile. This compound is an ideal candidate for this strategy, as it contains the morpholine pharmacophore linked to a reactive phenylamine handle.
A specific example of its use in library synthesis is in the Ugi four-component reaction (Ugi-4CR), a type of multicomponent reaction (MCR). connectjournals.com Researchers have successfully used 4-(4-aminophenyl)morpholin-3-one as the amine component in an Ugi reaction, along with various aldehydes, acids, and isocyanides, to generate a library of novel, highly functionalized pyrazole (B372694) derivatives. connectjournals.com This green chemistry approach allows for the rapid synthesis of a diverse set of complex molecules from simple starting materials in a single step, demonstrating the compound's utility in generating chemical libraries for biological screening. connectjournals.com This work highlights how the compound can be used to create new α-bisamide structures, which are of interest for further biological evaluation. connectjournals.com
Applications in Reagent Design for Advanced Analytical Techniques
While the predominant application of this compound is firmly established in synthetic and medicinal chemistry, its use in the design of reagents for advanced analytical techniques is not widely documented in scientific literature. Its structural features, including a fluorescent phenyl group and a reactive amine, theoretically offer potential for derivatization into probes, sensors, or labeling agents. However, current research has largely focused on its utility as a building block for pharmaceuticals. echemi.comgoogle.com One source suggests potential applications in formulating diagnostic agents and in environmental chemistry for wastewater treatment, but these areas remain largely unexplored in peer-reviewed research. chemimpex.com Its primary and validated role remains within the domain of chemical synthesis as a high-value intermediate. echemi.comgoogle.com
V. Advanced Spectroscopic and Structural Characterization of 4 4 Aminomethyl Phenyl Morpholin 3 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of morpholin-3-one (B89469) derivatives, providing detailed information about the carbon-hydrogen framework. Through 1D (¹H and ¹³C NMR) and 2D experiments, the precise connectivity and spatial relationships of atoms within the molecule can be determined.
For the closely related precursor, 4-(4-aminophenyl)morpholin-3-one (B139978), ¹H and ¹³C NMR spectra have been extensively analyzed to confirm its structure. nih.gov In the ¹H NMR spectrum, distinct signals corresponding to the protons of the morpholin-3-one ring and the p-substituted phenyl group are observed. The aromatic protons typically appear as two doublets in the range of δ 6.5-7.0 ppm, characteristic of an A₂B₂ spin system in a 1,4-disubstituted benzene (B151609) ring. The protons on the morpholin-3-one ring exhibit characteristic shifts: the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) appears around δ 3.58 ppm, the methylene group adjacent to the oxygen (O-CH₂) is found at approximately δ 3.91 ppm, and the methylene group adjacent to the carbonyl (C(=O)-CH₂) is located at δ 4.12 ppm. nih.gov The amine (NH₂) protons present as a broad singlet. nih.gov
The ¹³C NMR spectrum provides further structural confirmation, with signals for each unique carbon atom. The carbonyl carbon of the lactam ring is typically the most downfield-shifted signal, appearing around δ 165.9 ppm. nih.gov Carbons of the morpholine (B109124) ring appear at approximately δ 49.7 (N-CH₂), δ 63.6 (O-CH₂), and δ 67.8 (C(=O)-CH₂). nih.gov The aromatic carbons show distinct signals corresponding to the substituted and unsubstituted positions on the phenyl ring. nih.gov
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex derivatives to establish proton-proton and proton-carbon correlations, confirming the assembly of the molecular structure. justia.com NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of protons, offering insights into the molecule's preferred conformation in solution. tcichemicals.com
Table 1: Representative ¹H and ¹³C NMR Data for 4-(4-aminophenyl)morpholin-3-one
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH (meta to N) | 6.56 (d, J = 6.6 Hz, 2H) | 113.7 (2C) |
| Aromatic CH (ortho to N) | 6.96 (d, J = 6.9 Hz, 2H) | 126.5 (2C) |
| Aromatic C (ipso to N) | - | 130.5 |
| Aromatic C (ipso to NH₂) | - | 147.4 |
| -NH₂ | 5.11 (s, 2H) | - |
| C=O | - | 165.9 |
| C(=O)-CH₂-N | 4.12 (s, 2H) | 67.8 |
| N-CH₂-CH₂-O | 3.58 (t, J = 3.6 Hz, 2H) | 49.7 |
| O-CH₂-CH₂-N | 3.91 (t, J = 3.9 Hz, 2H) | 63.6 |
| Data obtained in DMSO-d₆. Source: nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of 4-[4-(Aminomethyl)phenyl]morpholin-3-one and its derivatives with high accuracy. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides precise mass measurements, allowing for the unambiguous confirmation of the molecular formula.
For the related compound 4-(4-aminophenyl)morpholin-3-one (C₁₀H₁₂N₂O₂), HRMS analysis shows the protonated molecule [M+H]⁺ with a calculated m/z of 193.0977 and a found value of 193.0980, confirming its elemental composition. nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these molecules. Through collision-induced dissociation (CID), the parent ion is fragmented into smaller, characteristic daughter ions. The analysis of these fragments provides valuable information about the molecule's structure and connectivity. Key fragmentation pathways for this class of compounds often involve the cleavage of the morpholinone ring and the bonds connecting it to the phenyl group. Expected fragmentations include the loss of the amine group, cleavage of the ether linkage, and fragmentation of the lactam ring. ambeed.com This detailed fragmentation analysis serves as a fingerprint for the molecule, aiding in its identification and the structural characterization of unknown derivatives or metabolites. klivon.com
Table 2: High-Resolution Mass Spectrometry Data for 4-(4-aminophenyl)morpholin-3-one
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Ion | [M+H]⁺ |
| Calculated m/z | 193.0977 |
| Found m/z | 193.0980 |
| Source: nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique pattern of absorption bands corresponding to specific types of chemical bonds.
In the spectrum of 4-(4-aminophenyl)morpholin-3-one, several characteristic absorption bands confirm the presence of its key functional groups. nih.gov The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct peaks in the region of 3300-3500 cm⁻¹. nih.govfrontiersin.org A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide (lactam) in the morpholin-3-one ring is observed around 1640 cm⁻¹. nih.gov The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. researchgate.net Furthermore, the characteristic C-O-C stretching of the ether linkage in the morpholine ring gives rise to a strong band, typically in the 1100-1250 cm⁻¹ range. nih.gov
Table 3: Characteristic IR Absorption Bands for 4-(4-aminophenyl)morpholin-3-one
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3437, 3320 | N-H stretch | Primary Amine (-NH₂) |
| 2948 | C-H stretch | Alkane (CH₂) |
| 1640 | C=O stretch | Tertiary Amide (Lactam) |
| 1516 | C=C stretch | Aromatic Ring |
| 827 | C-H bend | p-disubstituted Aromatic |
| Data obtained from KBr pellet. Source: nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and its derivatives, as well as for their isolation and purification. Reversed-phase HPLC (RP-HPLC) is most commonly employed for these compounds due to their moderate polarity.
In a typical RP-HPLC setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of an aqueous buffer (such as potassium phosphate) and an organic solvent like acetonitrile. nih.govnih.gov The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance, such as 249 nm. nih.gov
The retention time (tᵣ), the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For pharmaceutical intermediates, purities are often required to be greater than 98-99%. frontiersin.org HPLC methods are rigorously validated to ensure they are linear, accurate, precise, and robust for reliable quantification of the main compound and any related impurities. researchgate.net Preparative HPLC, using larger columns and higher flow rates, can be utilized to isolate pure derivatives from complex reaction mixtures.
Table 4: Representative RP-HPLC Method Parameters for Analysis of Related Compounds
| Parameter | Condition |
| Column | Thermo ODS Hypersil C18 (4.6 × 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ buffer (pH 2.9) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 249 nm |
| Temperature | Ambient |
| Source: nih.govnih.gov |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While a single-crystal structure for this compound itself is not publicly available, analysis of related morpholine-containing compounds reveals key conformational features that can be inferred for this family of molecules. googleapis.com
Single-crystal X-ray diffraction studies on similar structures consistently show that the six-membered morpholine ring adopts a stable chair conformation. googleapis.com This conformation minimizes steric strain. The substituent at the N-4 position (the phenyl group) typically occupies an equatorial position to reduce steric hindrance. googleapis.com Crystallographic data provide exact bond lengths, bond angles, and torsion angles, offering a complete three-dimensional picture of the molecule.
In the absence of single crystals, X-ray Powder Diffraction (XRPD) is a valuable technique for characterizing the solid-state properties of polycrystalline materials. XRPD is used to identify different crystalline forms (polymorphs), which can have distinct physical properties. The XRPD pattern, a plot of diffraction angle (2θ) versus intensity, serves as a unique fingerprint for a specific crystalline solid. For example, crystalline forms of the closely related Rivaroxaban intermediate, 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate (B79767), have been characterized by their distinct XRPD peaks at specific 2θ values. This technique is critical for controlling the solid-state form of pharmaceutical intermediates.
Vi. Computational Chemistry and Theoretical Investigations of 4 4 Aminomethyl Phenyl Morpholin 3 One
Molecular Modeling and Geometry Optimization Studies
Molecular modeling begins with constructing a three-dimensional representation of the molecule. The initial geometry, derived from standard bond lengths and angles, is then computationally refined through a process called geometry optimization. This procedure systematically alters the molecule's geometry to find the most stable arrangement of its atoms, corresponding to a minimum energy state on the potential energy surface.
Various quantum chemical methods can be employed for this purpose, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational efficiency. researchgate.netnih.gov Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used to perform these calculations using software packages like Gaussian. researchgate.netresearchgate.net The optimization process yields precise information about bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation.
Table 1: Illustrative Optimized Geometric Parameters for 4-[4-(Aminomethyl)phenyl]morpholin-3-one (Calculated via DFT/B3LYP) Note: The following data is hypothetical, based on typical values for similar molecular structures, and serves to illustrate the output of a geometry optimization calculation.
Conformational Analysis and Stereochemical Considerations
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, key areas of flexibility include the morpholin-3-one (B89469) ring and the orientation of the aminomethylphenyl group relative to this ring.
The six-membered morpholin-3-one ring is not planar and typically adopts a chair or a twisted-boat conformation to minimize steric and torsional strain. The chair conformation is often the most stable. researchgate.net Furthermore, rotation around the C-N bond connecting the phenyl ring to the morpholine (B109124) nitrogen and the C-C bond linking the phenyl ring to the aminomethyl group leads to various rotational isomers (rotamers). Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. This analysis helps identify the lowest-energy (most stable) conformers and the energy barriers between them.
Table 2: Hypothetical Relative Energies of Key Conformers Note: This data is for illustrative purposes to show how different orientations of molecular fragments can influence stability.
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Prediction)
Quantum chemical calculations, particularly DFT, are essential for elucidating the electronic properties of a molecule. cuny.eduaps.org These calculations provide insights into molecular reactivity, stability, and intermolecular interactions. Key parameters derived from these studies include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govphyschemres.org
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. sapub.org Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, often found around the amine protons.
Table 3: Illustrative Calculated Electronic Properties of this compound Note: The following data is hypothetical, intended to represent typical DFT calculation outputs for a molecule of this type.
Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as our compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in forming hypotheses about the compound's potential biological targets and mechanism of action. nih.govnih.gov
The process involves preparing the 3D structures of both the ligand and the protein target. Using docking software like AutoDock or Glide, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. nih.govresearchgate.net Each resulting pose is scored based on a function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses suggest the most likely binding mode. Analysis of these poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. researchgate.netd-nb.info
Table 4: Hypothetical Molecular Docking Results against a Target Protein (e.g., Monoamine Oxidase B) Note: This data is illustrative, showing typical results from a docking simulation to hypothesize ligand-receptor interactions.
Structure-Property Relationship Studies from a Theoretical Perspective
Theoretical structure-property relationship studies aim to connect the computed molecular features with observable chemical or biological properties. By systematically modifying the structure of this compound in silico and recalculating its properties, researchers can predict how structural changes might affect its function. e3s-conferences.org
For instance, DFT calculations can predict how adding electron-donating or electron-withdrawing groups to the phenyl ring would alter the HOMO-LUMO gap and the molecular electrostatic potential, thereby influencing reactivity and intermolecular interactions. nih.gov Similarly, molecular docking simulations of a series of related analogs can help build a structure-activity relationship (SAR) model. This model could predict which structural modifications—such as changing the length of the aminomethyl side chain or substituting on the morpholine ring—are likely to enhance binding affinity to a specific biological target. e3s-conferences.org These theoretical predictions are invaluable for prioritizing which novel compounds should be synthesized and tested in the laboratory, streamlining the discovery process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
